Pantoprazole Sodium

Descripción general

Descripción

Pantoprazole Sodium is a proton pump inhibitor used to treat certain conditions where there is too much acid in the stomach. It is used to treat erosive esophagitis or “heartburn” caused by gastroesophageal reflux disease (GERD), a condition where the acid in the stomach washes back up into the esophagus .

Synthesis Analysis

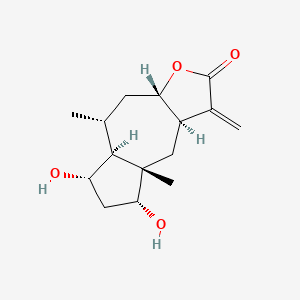

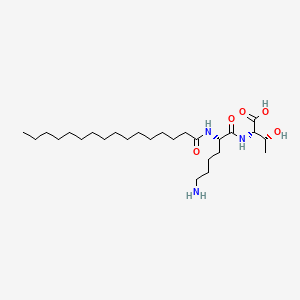

A cost-effective, scalable, and environmentally benign process has been reported for the synthesis of this compound sesquihydrate . The process comprised the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloro-methyl-3,4-dimethoxypyridinium hydrochloride to get the sulfide intermediate, which is oxidized with m-chloroperbenzoic acid (MCPBA) in dichloromethane, yielding pantoprazole .Molecular Structure Analysis

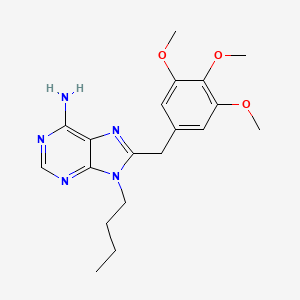

The molecular formula of this compound is C16H14F2N3NaO4S . The molecular weight is 405.35 .Chemical Reactions Analysis

A mechanism for the formation of pantoprazole related compound E (RC E) is proposed involving the formation of a radical cation in the pH range of 5−8 . Physico-chemical methods used for pantoprazole assay are spectrophotometry and HPLC .Physical And Chemical Properties Analysis

This compound is readily soluble in water and ethyl alcohol . The identification of pantoprazole is confirmed by infrared absorption spectrophotometry, as well as by a positive reaction to sodium ion .Aplicaciones Científicas De Investigación

Pharmacodynamics of Pantoprazole Enantiomers :

- Research has compared the effects of Pantoprazole Sodium enantiomers on acid-related lesions in animal models. It was found that different enantiomers of this compound show varying degrees of effectiveness in inhibiting acid-related lesions due to their differential impact on acid secretion (Cao et al., 2005).

Biodistribution in Tissues :

- A study aimed to validate a method for quantifying this compound in various tissue homogenates, demonstrating its widespread use in treating gastric disturbances related to chemotherapy. This study also highlights the importance of this compound in pharmacokinetic profiling (Desai et al., 2022).

Interaction with Radiation Exposure :

- A study investigated the effect of Pantoprazole on total body irradiation (TBI)-induced lethality in mice, revealing that Pantoprazole administration significantly exacerbated gastrointestinal toxicity and reduced median survival after TBI. This suggests the need for further research on the mechanisms of Pantoprazole's adverse effects after TBI exposure (Biju et al., 2014).

Photostability Enhancement :

- Research focusing on the photostability of this compound under UVC radiation examined methods to enhance its stability. Microencapsulation techniques using different polymers were explored, showing significant potential in improving Pantoprazole's photostability (Raffin et al., 2008).

Effect on Gastric Mucosal Lesions and Cells :

- Studies have compared the effects of Pantoprazole enantiomers on gastric mucosal lesions and epithelial cells in rats, providing insights into their differing mechanisms of cytoprotection and implications for their therapeutic use (Cao et al., 2004).

Corrosion Inhibition Properties :

- This compound has been studied for its effectiveness in inhibiting the corrosion of copper in acidic solutions, demonstrating its potential application in fields beyond medicine (Saadawy, 2016).

Mecanismo De Acción

Target of Action

Pantoprazole Sodium primarily targets the (H+, K+)-ATPase enzyme located at the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in gastric acid production .

Mode of Action

This compound is a proton pump inhibitor (PPI) that exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production . It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . The binding of this compound to the (H+, K+)-ATPase enzyme is irreversible, and new enzyme needs to be expressed in order to resume acid secretion .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gastric acid secretion pathway . By inhibiting the (H+, K+)-ATPase enzyme, this compound prevents the final step in gastric acid production, thereby suppressing both basal and stimulated gastric acid secretion .

Pharmacokinetics

This compound exhibits linear pharmacokinetics in healthy subjects after both single and multiple administrations . The main pharmacokinetic parameters after single administration of 20 and 40 mg this compound were as follows: The maximum serum concentration (Cmax) were (1 635±410), (2 756±1 024) ng/mL, the half-life (t1/2) were (1.41±0.31), (1.55±0.64) hours, and the area under the curve (AUC0-t) were (3 623±1 322), (7 383±3 785) h·ng·mL-1 .

Result of Action

The primary result of this compound’s action is the suppression of gastric acid secretion . This leads to the treatment of conditions such as erosive esophagitis, gastric acid hypersecretion, and promotes healing of tissue damage caused by gastric acid . It is also used for gastric protection to prevent recurrence of stomach ulcers or gastric damage from chronic use of NSAIDs .

Action Environment

This compound is a weak base that accumulates in the acidic space of the parietal cell before being converted in the canaliculi (small canal) of the gastric parietal cell, an acidic environment, to active sulfenamide derivatives . This suggests that the acidic environment of the stomach plays a crucial role in the activation and efficacy of this compound .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Pantoprazole Sodium exerts its effects by preventing the final step in gastric acid production. It covalently binds to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells . This interaction leads to inhibition of both basal and stimulated gastric acid secretion .

Cellular Effects

This compound’s primary cellular effect is the reduction of gastric acid secretion. It achieves this by inhibiting the (H+, K+)-ATPase enzyme system at the secretory surface of gastric parietal cells . This results in the relief of symptoms such as heartburn, difficulty swallowing, and persistent cough .

Molecular Mechanism

The molecular mechanism of this compound involves the irreversible binding to the (H+, K+)-ATPase enzyme, which is responsible for the final step in gastric acid production . This binding leads to the inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus .

Temporal Effects in Laboratory Settings

The duration of this compound’s antisecretory effect persists longer than 24 hours . This is because the binding of this compound to the (H+, K+)-ATPase enzyme is irreversible, and new enzyme needs to be expressed in order to resume acid secretion .

Dosage Effects in Animal Models

While specific studies on dosage effects of this compound in animal models are limited, it has been used in veterinary medicine. For instance, it has been administered to dogs and cats at a dosage of 0.7–1.0 mg/kg intravenously over 15 minutes every 24 hours .

Metabolic Pathways

This compound’s metabolism is independent of the route of administration. The main metabolic pathway is demethylation, by CYP2C19 hepatic cytochrome enzyme, followed by sulfation. Other metabolic pathways include oxidation by CYP3A4 .

Transport and Distribution

This compound is well absorbed and undergoes little first-pass metabolism, with an absolute bioavailability of approximately 77%

Subcellular Localization

The subcellular localization of this compound is primarily at the secretory surface of gastric parietal cells, where it binds to the (H+, K+)-ATPase enzyme . This enzyme is located in the stomach lining, where it plays a crucial role in the production of gastric acid.

Propiedades

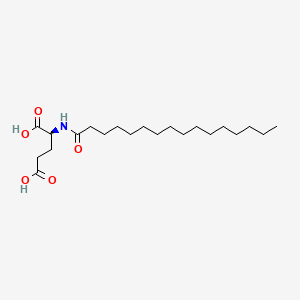

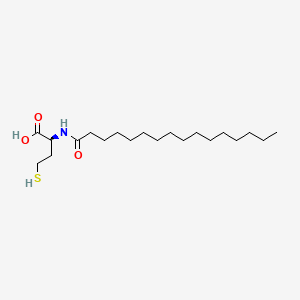

| { "Design of the Synthesis Pathway": "The synthesis of Pantoprazole Sodium involves the condensation of two key intermediates, 2-mercaptobenzimidazole and 4-chloro-3,5-dimethylpyridine, followed by the addition of sodium hydroxide to form the final product.", "Starting Materials": [ "2-mercaptobenzimidazole", "4-chloro-3,5-dimethylpyridine", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 2-mercaptobenzimidazole is reacted with 4-chloro-3,5-dimethylpyridine in the presence of a base such as sodium hydroxide to form the intermediate, 5-(2-(4-(3,5-dimethylpyridin-2-yl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[d]imidazole", "Step 2: The intermediate is then reacted with sodium hydroxide in methanol to form the final product, Pantoprazole Sodium", "Step 3: The product is then isolated and purified using a solvent such as ethyl acetate and water" ] } | |

Número CAS |

138786-67-1 |

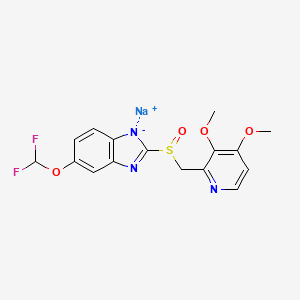

Fórmula molecular |

C16H15F2N3NaO4S |

Peso molecular |

406.4 g/mol |

Nombre IUPAC |

sodium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-3-ide |

InChI |

InChI=1S/C16H15F2N3O4S.Na/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;/h3-7,15H,8H2,1-2H3,(H,20,21); |

Clave InChI |

WHCXDEORRDVLKS-UHFFFAOYSA-N |

SMILES isomérico |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+] |

SMILES |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+] |

SMILES canónico |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC.[Na] |

Apariencia |

Solid powder |

Otros números CAS |

138786-67-1 |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

BY 1023 BY-1023 BY1023 pantoprazole pantoprazole sodium Protonix SK and F 96022 SK and F-96022 SK and F96022 SKF 96022 SKF-96022 SKF96022 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Fluorophenyl)isothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B1678330.png)

![N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]benzamide](/img/structure/B1678331.png)